Cas no 2808-12-0 (Methyl 2-(3-oxocyclohexyl)acetate)

Methyl 2-(3-oxocyclohexyl)acetate is a cyclohexanone derivative with a methyl acetate functional group, commonly utilized as an intermediate in organic synthesis. Its key structural features include a ketone moiety at the 3-position of the cyclohexyl ring and an ester-linked acetate group, making it valuable for further functionalization. This compound is particularly useful in pharmaceutical and fine chemical applications, where it serves as a precursor for the synthesis of more complex molecules. Its stability under standard conditions and compatibility with a range of reaction conditions enhance its utility in multi-step synthetic routes. The product is typically characterized by high purity, ensuring consistent performance in demanding chemical processes.
Methyl 2-(3-oxocyclohexyl)acetate structure
2808-12-0 structure
Product name:Methyl 2-(3-oxocyclohexyl)acetate
CAS No:2808-12-0
MF:C9H14O3
MW:170.205663204193
MDL:MFCD00154577
CID:2167506
PubChem ID:566095

Methyl 2-(3-oxocyclohexyl)acetate Chemical and Physical Properties

Names and Identifiers

    • Methyl 2-(3-oxocyclohexyl)acetate
    • (cyclohexanone yl-3) acatate de methyle
    • (3-Oxo-cyclohexyl)-acetic acid methyl ester
    • (3-Oxo-cyclohexyl)-essigsaeure-methylester
    • Methyl (3-oxocyclohexyl)acetate
    • methyl 3-(carboxymethyl)cyclohexanone
    • F2147-3714
    • EN300-194778
    • 888-827-0
    • MFCD00154577
    • AC5799
    • CAA80812
    • 2808-12-0
    • Methyl (3-oxocyclohexyl)acetate #
    • BS-32215
    • methyl2-(3-oxocyclohexyl)acetate
    • DB-230679
    • AKOS022505105
    • methyl 3-oxocyclohexylacetate
    • Cyclohexaneacetic acid, 3-oxo-, methyl ester
    • SCHEMBL337398
    • SY030678
    • CS-0450463
    • MDL: MFCD00154577
    • Inchi: InChI=1S/C9H14O3/c1-12-9(11)6-7-3-2-4-8(10)5-7/h7H,2-6H2,1H3
    • InChI Key: XLWYQNLUACCYOT-UHFFFAOYSA-N
    • SMILES: COC(=O)CC1CCCC(=O)C1

Computed Properties

  • Exact Mass: 170.09400
  • Monoisotopic Mass: 170.094294304Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 186
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 43.4Ų

Experimental Properties

  • PSA: 43.37000
  • LogP: 1.30880

Methyl 2-(3-oxocyclohexyl)acetate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
B498350-10mg
methyl 2-(3-oxocyclohexyl)acetate
2808-12-0
10mg
$ 50.00 2022-06-07
Life Chemicals
F2147-3714-5g
methyl 2-(3-oxocyclohexyl)acetate
2808-12-0 95%+
5g
$747.0 2023-09-06
Life Chemicals
F2147-3714-10g
methyl 2-(3-oxocyclohexyl)acetate
2808-12-0 95%+
10g
$1180.0 2023-09-06
Enamine
EN300-194778-0.25g
methyl 2-(3-oxocyclohexyl)acetate
2808-12-0 95%
0.25g
$124.0 2023-09-17
Enamine
EN300-194778-5.0g
methyl 2-(3-oxocyclohexyl)acetate
2808-12-0 95%
5.0g
$750.0 2023-07-10
TRC
B498350-50mg
methyl 2-(3-oxocyclohexyl)acetate
2808-12-0
50mg
$ 160.00 2022-06-07
Chemenu
CM324634-5g
Methyl 2-(3-Oxocyclohexyl)acetate
2808-12-0 95%
5g
$693 2021-06-15
Life Chemicals
F2147-3714-0.5g
methyl 2-(3-oxocyclohexyl)acetate
2808-12-0 95%+
0.5g
$236.0 2023-09-06
Life Chemicals
F2147-3714-1g
methyl 2-(3-oxocyclohexyl)acetate
2808-12-0 95%+
1g
$249.0 2023-09-06
eNovation Chemicals LLC
D529384-1g
Methyl 2-(3-Oxocyclohexyl)acetate
2808-12-0 95%
1g
$385 2024-08-03

Methyl 2-(3-oxocyclohexyl)acetate Related Literature

  • 1. Keten silyl acetal chemistry; simple synthesis of methyl jasmonate and related compounds by utilising keten methyl dimethyl-t-butylsilyl acetal
    Yasuyuki Kita,Jun Segawa,Jun-ichi Haruta,Hitoshi Yasuda,Yasumitsu Tamura J. Chem. Soc. Perkin Trans. 1 1982 1099

Additional information on Methyl 2-(3-oxocyclohexyl)acetate

Comprehensive Guide to Methyl 2-(3-oxocyclohexyl)acetate (CAS No. 2808-12-0): Properties, Applications, and Industry Insights

Methyl 2-(3-oxocyclohexyl)acetate (CAS No. 2808-12-0) is a versatile organic compound widely utilized in pharmaceutical intermediates, fragrance synthesis, and specialty chemical manufacturing. This ester derivative, characterized by its cyclohexyl ketone backbone and methyl acetate functional group, has garnered significant attention due to its unique reactivity profile and applications in green chemistry initiatives. With the rise of sustainable production methods, researchers are increasingly exploring biocatalytic synthesis of Methyl 2-(3-oxocyclohexyl)acetate as an alternative to traditional chemical routes.

The molecular structure of Methyl 2-(3-oxocyclohexyl)acetate features both carbonyl and ester functionalities, making it valuable for asymmetric synthesis and chiral building blocks in drug development. Recent studies highlight its role in creating flavor and fragrance compounds, particularly in premium cosmetic formulations where mild, plant-derived ingredients are preferred. The compound's Keto-ester properties enable diverse chemical transformations, including reduction to corresponding alcohols or participation in Michael addition reactions.

In analytical chemistry, CAS 2808-12-0 serves as a reference standard for GC-MS and HPLC methods development. Its distinctive mass fragmentation pattern makes it valuable for metabolite identification studies. The pharmaceutical industry utilizes this compound in the synthesis of steroid analogs and bioactive molecules, with recent patents demonstrating its incorporation into anti-inflammatory agents. Quality specifications typically require ≥98% purity, with strict control of residual solvents and isomeric impurities.

Environmental considerations for Methyl 2-(3-oxocyclohexyl)acetate production include optimizing atom economy and minimizing waste generation. Modern flow chemistry approaches have shown promise in enhancing the sustainability profile of this compound. Storage recommendations emphasize protection from moisture and oxidation, with preferred conditions at 2-8°C under inert atmosphere. The compound's shelf stability and compatibility with common reagents make it practical for industrial-scale applications.

Emerging research explores Methyl 2-(3-oxocyclohexyl)acetate derivatives as potential biodegradable plasticizers and green solvents. Its structural features allow for modifications that can tune properties like hydrophilicity and vapor pressure. In academic settings, this compound serves as an excellent model substrate for teaching advanced organic synthesis techniques and spectroscopic analysis. The global market for such specialty esters continues to grow, driven by demand from the cosmeceutical and fine chemical sectors.

Safety assessments of 2808-12-0 indicate standard handling precautions for laboratory chemicals, including proper ventilation and personal protective equipment. Regulatory status varies by region, with most jurisdictions classifying it as a general chemical substance. Manufacturers provide detailed technical data sheets covering physical-chemical properties, stability, and first aid measures. Recent process innovations have focused on catalyst optimization to improve yield and selectivity in its production.

The future outlook for Methyl 2-(3-oxocyclohexyl)acetate appears promising, with potential applications in smart materials and controlled-release formulations. Its balanced lipophilicity makes it particularly interesting for drug delivery systems research. As analytical techniques advance, new quality control methodologies are being developed to ensure batch-to-batch consistency for this important synthetic intermediate.

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Amadis Chemical Company Limited
(CAS:2808-12-0)Methyl 2-(3-oxocyclohexyl)acetate
A923990
Purity:99%
Quantity:1g
Price ($):233.0